Cas no 1269991-95-8 ((2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID)

(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid is a chiral non-natural amino acid derivative featuring a difluoromethyl-substituted phenyl group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for peptidomimetics and bioactive molecules. The difluoromethyl group enhances metabolic stability and modulates electronic properties, while the (R)-configuration ensures stereoselective interactions in biological systems. Its rigid aromatic side chain may contribute to improved binding affinity in target engagement. The compound is suitable for applications in structure-activity relationship studies, enzyme inhibition research, and the development of novel therapeutics. High purity and well-defined stereochemistry make it a valuable tool for precision chemical synthesis.
(2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID structure
1269991-95-8 structure
商品名:(2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID
CAS番号:1269991-95-8
MF:C10H11F2NO2
メガワット:215.19664978981
CID:5589947
PubChem ID:79015866

(2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID 化学的及び物理的性質

名前と識別子

    • (2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID
    • H-D-Phe(4-CHF2)-OH
    • D-Phenylalanine, 4-(difluoromethyl)-
    • (2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOICACID
    • AKOS017549438
    • 1269991-95-8
    • N14703
    • インチ: 1S/C10H11F2NO2/c11-9(12)7-3-1-6(2-4-7)5-8(13)10(14)15/h1-4,8-9H,5,13H2,(H,14,15)/t8-/m1/s1
    • InChIKey: WAAULDXYXPJAKD-MRVPVSSYSA-N
    • ほほえんだ: C(O)(=O)[C@@H](CC1=CC=C(C(F)F)C=C1)N

計算された属性

  • せいみつぶんしりょう: 215.07578492g/mol
  • どういたいしつりょう: 215.07578492g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.9

じっけんとくせい

  • 密度みつど: 1.301±0.06 g/cm3(Predicted)
  • ふってん: 339.0±42.0 °C(Predicted)
  • 酸性度係数(pKa): 2.17±0.10(Predicted)

(2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1791493-1g
(2R)-2-amino-3-[4-(difluoromethyl)phenyl]propanoic acid
1269991-95-8 98%
1g
¥4645.00 2024-08-09

(2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID 関連文献

(2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACIDに関する追加情報

Professional Introduction to (2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID (CAS No. 1269991-95-8)

(2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID, with the CAS number 1269991-95-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of (2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID features a chiral center at the 2-position of the propanoic acid backbone, which is a critical feature for its pharmacological properties. The presence of a difluoromethyl group at the para position of the phenyl ring enhances its metabolic stability and binding affinity to biological targets. This structural motif is commonly employed in drug design to improve pharmacokinetic profiles and therapeutic efficacy.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced biological activity and improved safety profiles. (2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID has emerged as a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features make it a valuable building block for designing drugs targeting neurological disorders, inflammatory diseases, and cancer.

One of the most compelling aspects of (2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID is its potential in modulating enzyme activity. The difluoromethyl group is known to enhance the binding affinity of molecules to enzymes by increasing their lipophilicity and reducing their susceptibility to metabolic degradation. This property has been leveraged in the development of inhibitors for enzymes such as kinases and proteases, which are implicated in various disease pathways.

Recent studies have demonstrated the efficacy of derivatives of (2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID in preclinical models of cancer. These studies suggest that compounds incorporating this moiety exhibit potent anti-proliferative effects by inhibiting key signaling pathways involved in tumor growth and survival. The chiral center at the 2-position further contributes to its selectivity, minimizing off-target effects and enhancing therapeutic index.

The synthesis of (2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and enantioselectivity. Advanced synthetic methodologies, such as asymmetric hydrogenation and enzymatic resolution, have been employed to achieve the desired stereochemical purity. These synthetic strategies are crucial for producing pharmaceutical-grade material that meets stringent regulatory requirements.

The pharmacokinetic properties of (2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID have also been extensively studied. Its favorable solubility profile and metabolic stability contribute to its potential as an oral therapeutic agent. Preclinical data indicate that this compound exhibits good bioavailability and prolonged half-life, which are essential characteristics for effective drug candidates.

In conclusion, (2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID (CAS No. 1269991-95-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in the development of novel therapeutics. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in drug discovery and development.

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